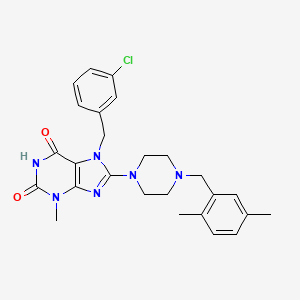

![molecular formula C17H18N6O4 B2849928 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1170053-87-8](/img/structure/B2849928.png)

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

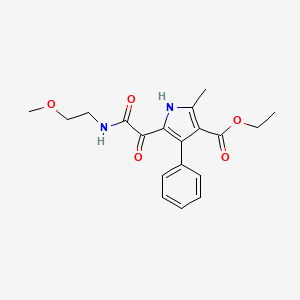

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-1-yl moiety, an ethyl group, a morpholino group, and a 2-oxo-2H-pyran-5-carboxamide moiety .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .科学的研究の応用

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549) cells . These compounds can inhibit cell division and induce apoptosis, making them potential candidates for cancer therapy.

CDK2 Inhibition

The derivatives of pyrazolo[3,4-d]pyrimidine have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that is crucial for cell cycle regulation . Inhibiting CDK2 can halt the proliferation of cancer cells, providing a targeted approach to cancer treatment.

Free Radical Scavenging

Some synthesized derivatives of this compound have shown free radical scavenging activity . This property is beneficial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and neurodegenerative disorders.

Enzymatic Inhibitory Activity

Pyrazolo[3,4-d]pyrimidine structures have been reported to inhibit key enzymes involved in cancer cell metabolism . By targeting these enzymes, the derivatives can disrupt the metabolic pathways that cancer cells rely on, potentially leading to their death.

Cell Cycle Progression Alteration

Certain derivatives have been found to cause significant alterations in cell cycle progression . This disruption can prevent cancer cells from multiplying, serving as another mechanism by which these compounds can exert their anticancer effects.

Apoptosis Induction

Research has demonstrated that these compounds can induce apoptosis, or programmed cell death, in cancer cells . This is a critical mechanism for eliminating cancer cells and preventing the spread of the disease.

Safety And Hazards

将来の方向性

The future directions for this compound could involve further investigation into its potential biological activities, given the reported activities of similar compounds. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potential as novel CDK2 inhibitors, suggesting potential applications in cancer treatment .

特性

IUPAC Name |

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-6-oxopyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4/c24-14-2-1-12(10-27-14)17(25)18-3-4-23-16-13(9-21-23)15(19-11-20-16)22-5-7-26-8-6-22/h1-2,9-11H,3-8H2,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHLJTVMGYGULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)

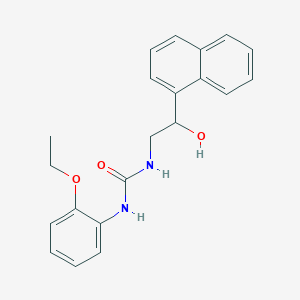

![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2849849.png)

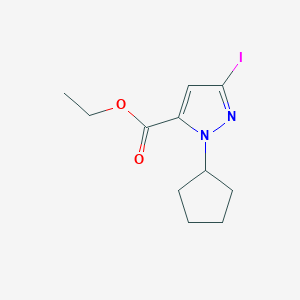

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)

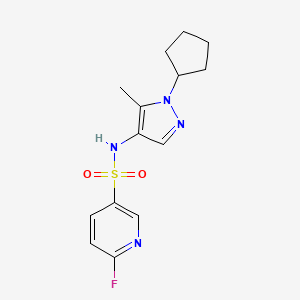

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)

![4-chloro-N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849855.png)

![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2849860.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2849866.png)